2-(5-Bromothiophen-2-yl)-3-hydroxy-chromen-4-one
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Overview
Description
2-(5-Bromothiophen-2-yl)-3-hydroxy-chromen-4-one is a complex organic compound that combines a brominated thiophene ring with a hydroxychromenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromothiophen-2-yl)-3-hydroxy-chromen-4-one typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromothiophene.
Coupling Reaction: The brominated thiophene is then coupled with a chromenone derivative through a Suzuki-Miyaura cross-coupling reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromothiophen-2-yl)-3-hydroxy-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The bromine atom on the thiophene ring can be substituted with different nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, dichloromethane (DCM) as solvent.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: 2-(5-Bromothiophen-2-yl)-3-oxo-chromen-4-one.
Reduction: Various hydroxy or alkoxy derivatives.
Substitution: Thiophene derivatives with different substituents replacing the bromine atom.
Scientific Research Applications
2-(5-Bromothiophen-2-yl)-3-hydroxy-chromen-4-one has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its electronic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for screening in drug discovery.
Mechanism of Action
The mechanism of action of 2-(5-Bromothiophen-2-yl)-3-hydroxy-chromen-4-one depends on its application:
Biological Activity: It may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Electronic Properties: In materials science, the compound’s conjugated system allows for efficient charge transport, making it suitable for use in electronic devices.
Comparison with Similar Compounds
Similar Compounds
2-(5-Bromothiophen-2-yl)-5-substituted-1,3,4-oxadiazoles: These compounds share the bromothiophene moiety but differ in their core structure, leading to different chemical and biological properties.
Thiophene-based Polymers: Polymers containing thiophene units exhibit similar electronic properties but offer enhanced mechanical stability and processability.
Uniqueness
2-(5-Bromothiophen-2-yl)-3-hydroxy-chromen-4-one is unique due to its combination of a brominated thiophene ring and a hydroxychromenone structure. This dual functionality allows it to participate in a wide range of chemical reactions and makes it versatile for various applications in research and industry.
Properties
Molecular Formula |
C13H7BrO3S |
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Molecular Weight |
323.16 g/mol |
IUPAC Name |
2-(5-bromothiophen-2-yl)-3-hydroxychromen-4-one |
InChI |
InChI=1S/C13H7BrO3S/c14-10-6-5-9(18-10)13-12(16)11(15)7-3-1-2-4-8(7)17-13/h1-6,16H |
InChI Key |
JDTCPOTWWXDHRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC=C(S3)Br)O |
Origin of Product |
United States |
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